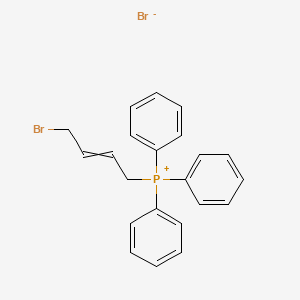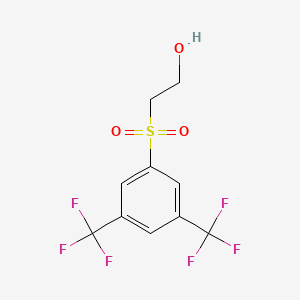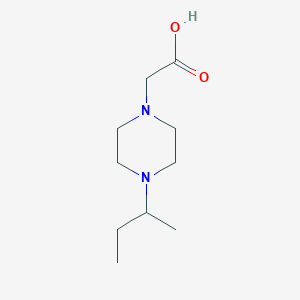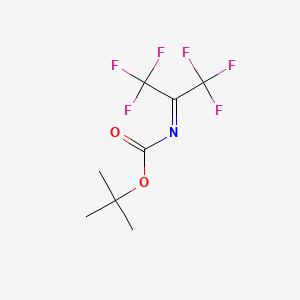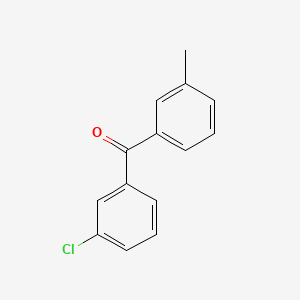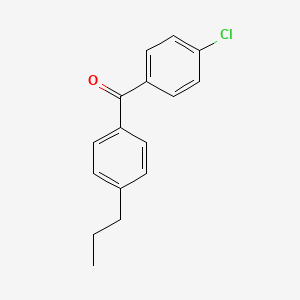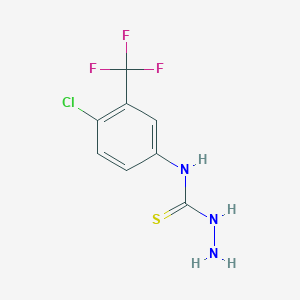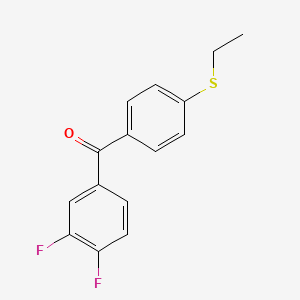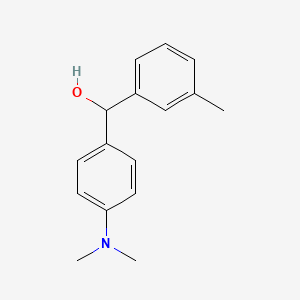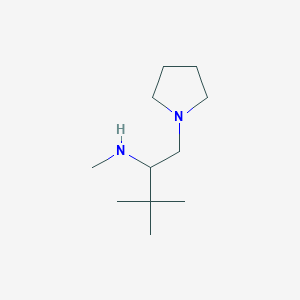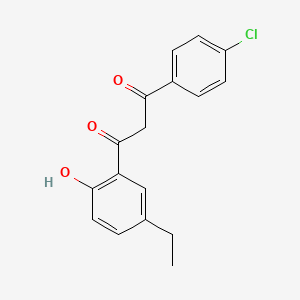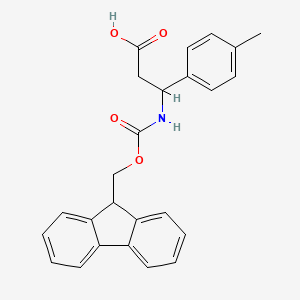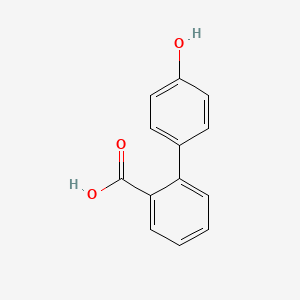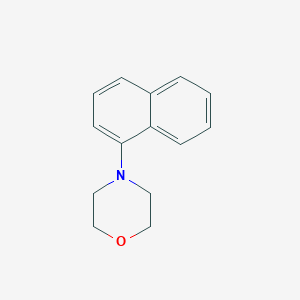
(4-Nitrophenyl) 3-(phenylmethoxycarbonylamino)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Nitrophenyl) 3-(phenylmethoxycarbonylamino)propanoate, also known as NPP, is a chemical compound that has been widely used in scientific research. NPP belongs to the family of ester compounds and has a molecular weight of 358.36 g/mol.
Applications De Recherche Scientifique
Ligand Binding and Enzymatic Activity
One study explored the hydrolysis of 4-nitrophenyl esters by human serum albumin (HSA), focusing on the enzyme-like activity at the FA3-FA4 site of HSA. This research provides valuable insights into the substrate specificity and inhibition mechanisms of HSA, which could have implications for understanding drug-protein interactions and the development of novel therapeutic agents (Ascenzi et al., 2015).
Corrosion Inhibition
Another application is in the field of corrosion science, where derivatives like Yttrium 3-(4-nitrophenyl)-2-propenoate have been studied as effective corrosion inhibitors for copper alloys. The compound forms protective films on the metal surface, slowing down electrochemical corrosion reactions and mitigating corrosion. This research is crucial for developing new materials with enhanced corrosion resistance, which has significant implications for industrial applications (Nam et al., 2016).
Material Science and Liquid Crystals
Research into enaminoketone mesogens with polar terminal groups, including 4'-nitro derivatives, reveals their behavior as strongly polar mesogens. These compounds exhibit smectic Ad phases and re-entrant nematic phases, contributing to the understanding of liquid crystalline phases and their potential applications in displays and other optical devices (Krówczyński et al., 1993).
Organic Synthesis and Catalysis
The compound's derivatives have been studied for their roles in organic synthesis and catalysis. For instance, zwitterionic salts derived from 4-nitrophenyl isothiocyanate have been effective as organocatalysts for transesterification reactions, demonstrating the compound's utility in facilitating chemical transformations. This research is foundational for developing new catalytic systems that can enhance the efficiency and selectivity of synthetic processes (Ishihara et al., 2008).
Radiation Chemistry and Solvent Extraction
In solvent extraction processes, especially in the nuclear industry, radiation-chemical stability is crucial. Research into modifiers like Cs-7SB, which can be related to (4-Nitrophenyl) 3-(phenylmethoxycarbonylamino)propanoate derivatives, highlights the importance of understanding the radiation chemistry of compounds used in solvent extraction systems. This knowledge is vital for designing robust systems for nuclear waste treatment and other applications involving radiation (Swancutt et al., 2011).
Orientations Futures
Propriétés
Numéro CAS |
3642-91-9 |
|---|---|
Nom du produit |
(4-Nitrophenyl) 3-(phenylmethoxycarbonylamino)propanoate |
Formule moléculaire |
C17H16N2O6 |
Poids moléculaire |
344.32 g/mol |
Nom IUPAC |
(4-nitrophenyl) 3-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C17H16N2O6/c20-16(25-15-8-6-14(7-9-15)19(22)23)10-11-18-17(21)24-12-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,18,21) |
Clé InChI |
ZVWBGQBOHVVMEB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)NCCC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NCCC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



